molecular formula C14H22NO16P3S B068107 Caged 5-thio-insp3 CAS No. 165036-14-6

Caged 5-thio-insp3

Cat. No.: B068107
CAS No.: 165036-14-6
M. Wt: 585.3 g/mol
InChI Key: GPGJXNYNJPMDTP-MOWZACQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Caged 5-thio-insp3 is a compound that has been widely used in scientific research for its ability to release inositol 1,4,5-trisphosphate (InsP3) upon exposure to light. InsP3 is an important intracellular messenger that plays a crucial role in regulating calcium signaling and cellular processes such as cell division, differentiation, and apoptosis. The this compound compound has been synthesized using various methods and has been used in a variety of applications in scientific research.

Mechanism of Action

Upon exposure to light, the photolabile protecting group of caged 5-thio-insp3 is cleaved, releasing this compound. This compound then binds to its receptor on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This calcium release triggers various cellular processes, including muscle contraction, neurotransmitter release, and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and tissues. It has been shown to induce calcium release in a spatially and temporally controlled manner, allowing researchers to study the effects of calcium signaling on cellular processes. It has also been shown to regulate cell division, differentiation, and apoptosis, suggesting a potential role in the treatment of cancer and other diseases.

Advantages and Limitations for Lab Experiments

The use of caged 5-thio-insp3 in scientific research has several advantages. It allows for the precise control of this compound-mediated calcium signaling, allowing researchers to study the effects of calcium release on cellular processes. It also allows for the spatial and temporal control of calcium release, allowing for the investigation of calcium signaling in specific cell types and tissues. However, the use of this compound also has limitations, including the potential for off-target effects and the need for specialized equipment to cleave the photolabile protecting group.

Future Directions

There are several future directions for the use of caged 5-thio-insp3 in scientific research. One direction is the development of more efficient and specific synthesis methods for this compound. Another direction is the investigation of the role of this compound in various diseases, including cancer and neurological disorders. Additionally, the development of new photolabile protecting groups and the optimization of light-induced cleavage methods could further improve the precision and specificity of this compound in scientific research.

Synthesis Methods

The synthesis of caged 5-thio-insp3 involves the attachment of a photolabile protecting group to the 5-position of the inositol ring of this compound. This protecting group prevents this compound from binding to its receptor until it is cleaved by exposure to light. The synthesis of this compound can be achieved using various methods, including solid-phase synthesis, enzymatic synthesis, and chemical synthesis.

Scientific Research Applications

Caged 5-thio-insp3 has been widely used in scientific research as a tool to study the role of this compound in various cellular processes. It has been used to investigate the spatiotemporal dynamics of this compound-mediated calcium signaling in cells and tissues. It has also been used to study the role of this compound in regulating cell division, differentiation, and apoptosis.

Properties

165036-14-6

Molecular Formula

C14H22NO16P3S

Molecular Weight

585.3 g/mol

IUPAC Name

[(1R)-1-(2-nitrophenyl)ethyl]sulfanyl-[(1S,2R,3S,4S,5R,6S)-2,4,5-trihydroxy-3,6-diphosphonooxycyclohexyl]oxyphosphinic acid

InChI

InChI=1S/C14H22NO16P3S/c1-6(7-4-2-3-5-8(7)15(19)20)35-34(27,28)31-14-11(18)12(29-32(21,22)23)9(16)10(17)13(14)30-33(24,25)26/h2-6,9-14,16-18H,1H3,(H,27,28)(H2,21,22,23)(H2,24,25,26)/t6-,9+,10-,11-,12+,13+,14+/m1/s1

InChI Key

GPGJXNYNJPMDTP-MOWZACQSSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1[N+](=O)[O-])SP(=O)(O)O[C@H]2[C@@H]([C@H]([C@H]([C@H]([C@@H]2OP(=O)(O)O)O)O)OP(=O)(O)O)O

SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])SP(=O)(O)OC2C(C(C(C(C2OP(=O)(O)O)O)O)OP(=O)(O)O)O

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])SP(=O)(O)OC2C(C(C(C(C2OP(=O)(O)O)O)O)OP(=O)(O)O)O

165036-14-6

synonyms

(S)-isomer of 2-(S-(1-(2-nitrophenyl)ethyl)thiophosphoryloxy)inositol 1,4-bis(dihydrogen phosphate)
2-(S-(1-(2-nitrophenyl)ethyl)thiophosphoryloxy)inositol 1,4-bis(dihydrogen phosphate)
caged 5-thio-InsP3

Origin of Product

United States

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